molecular formula C20H22ClN3O3S B2459582 (E)-N-(2-chloro-5-methylsulfonylphenyl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide CAS No. 878957-18-7

(E)-N-(2-chloro-5-methylsulfonylphenyl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide

Cat. No.: B2459582
CAS No.: 878957-18-7
M. Wt: 419.92
InChI Key: MZEXSNYISNWJIL-UHFFFAOYSA-N
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Description

(E)-N-(2-Chloro-5-methylsulfonylphenyl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide is a structurally complex enamide derivative characterized by a substituted phenyl ring, a pyrrole moiety, and a cyano-enamide backbone. This compound’s unique architecture, including the electron-withdrawing methylsulfonyl and chloro groups, confers distinct electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-N-(2-chloro-5-methylsulfonylphenyl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c1-5-8-24-13(2)9-15(14(24)3)10-16(12-22)20(25)23-19-11-17(28(4,26)27)6-7-18(19)21/h6-7,9-11H,5,8H2,1-4H3,(H,23,25)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEXSNYISNWJIL-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)S(=O)(=O)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-chloro-5-methylsulfonylphenyl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The molecular formula of the compound is C20H22ClN3O3SC_{20}H_{22}ClN_{3}O_{3}S with a molecular weight of 419.9 g/mol. The structure features a chloro-substituted phenyl ring and a pyrrole moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar in structure to (E)-N-(2-chloro-5-methylsulfonylphenyl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide display significant antimicrobial properties. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogen atoms in the phenyl ring enhances lipophilicity and facilitates membrane penetration, which is crucial for antimicrobial efficacy.

Antiparasitic Activity

The compound's structural analogs have shown promise in treating parasitic infections. Research focusing on structure-based design has identified similar compounds with activity against Trypanosoma brucei, the causative agent of African sleeping sickness . These findings suggest that modifications to the chemical structure can significantly influence antiparasitic effectiveness.

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive bacteria; structure influenced activity.
AntiparasiticIdentified as effective against T. brucei; structure-based design yielded promising results.
AntitumorRelated compounds showed cytotoxic effects; further research needed on this specific compound.

The biological activity of (E)-N-(2-chloro-5-methylsulfonylphenyl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide is likely mediated through several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to destabilization and cell death.
  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in metabolic pathways critical for pathogen survival.
  • Interference with Nucleic Acids : Some derivatives may interact with DNA or RNA synthesis processes, disrupting cellular replication and function.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Backbone and Substituent Analysis

The compound shares structural motifs with other enamide derivatives, such as S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (). Key differences include:

  • Phenyl vs.
  • Electron-Withdrawing Groups : The 2-chloro-5-methylsulfonylphenyl moiety provides stronger electron-withdrawing effects than the hydroxylpropyl group in , influencing reactivity and binding affinity.
NMR Spectral Comparisons

highlights the utility of NMR spectroscopy in comparing chemical environments of structurally related compounds. For example:

  • Regions of Divergence : In analogous studies, chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ significantly between Rapa, compound 1, and compound 7, pinpointing substituent locations .
  • Implications for the Target Compound : Similar NMR analysis could identify how its chloro-methylsulfonylphenyl and pyrrole groups alter proton environments compared to simpler enamide derivatives.

Table 1: Comparative NMR Chemical Shifts (ppm) in Enamide Derivatives

Compound Region A (ppm) Region B (ppm) Key Substituents
Rapa 6.8–7.2 2.1–2.5 Standard enamide backbone
Compound 1 7.4–7.8 2.8–3.2 Methylsulfonyl substitution
Compound 7 7.0–7.3 2.6–3.0 Chloro substitution
Target Compound* ~7.5–8.0 ~3.0–3.5 Chloro-methylsulfonylphenyl

*Predicted based on and structural analogs .

Reaction Pathway Simplification via Lumping Strategies

discusses lumping strategies to group structurally similar compounds, reducing computational complexity in reaction modeling. For example:

  • Pre-Lumping : 13 reactions involving three organics (Table 3 in ).
  • Post-Lumping : 5 reactions for a surrogate compound (Table 4 in ) .

Implications for the Target Compound :

  • If grouped with other enamide derivatives, its degradation pathways (e.g., hydrolysis of the cyano group) could be modeled alongside analogs, simplifying predictive studies.

Q & A

Q. Software Comparison Table :

SoftwareFunctionalityKey FeaturesReference
SHELXLRefinementAnisotropic refinement, disorder handling
MercuryVisualization/ValidationHydrogen-bond analysis, overlays
WinGXData IntegrationCIF file generation, symmetry checks

Basic: What synthetic routes are available for preparing this compound?

Methodological Answer :
The compound’s synthesis involves:

Core Formation : Couple the 2-chloro-5-methylsulfonylphenylamine with the pyrrole-prop-2-enamide backbone via a nucleophilic acyl substitution. Use DMF as a solvent at 80–100°C .

Cyano Group Introduction : Employ Knoevenagel condensation between the aldehyde intermediate and cyanoacetamide under basic conditions (e.g., piperidine catalyst) .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. Key Reaction Parameters :

StepSolventTemperature (°C)CatalystYield (%)
Core FormationDMF80–100None65–70
Cyano IntroductionTHFRefluxPiperidine75–80

Advanced: How can contradictions between NMR and computational data be resolved?

Q. Methodological Answer :

Experimental Validation :

  • Acquire high-field NMR (e.g., 600 MHz) to resolve overlapping signals. Use DEPT-135 and HSQC to assign carbons adjacent to the cyano group .

Computational Alignment :

  • Perform DFT calculations (e.g., Gaussian 16) to optimize the geometry and simulate NMR shifts. Compare with experimental data using root-mean-square deviation (RMSD) analysis.

Dynamic Effects :

  • Account for conformational flexibility (e.g., rotation around the enamide bond) using variable-temperature NMR or molecular dynamics simulations .

Advanced: What computational methods predict the compound’s reactivity?

Q. Methodological Answer :

Electronic Properties :

  • Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO), identifying nucleophilic (cyano group) and electrophilic (methylsulfonylphenyl) sites .

Reactivity Mapping :

  • Apply Fukui indices to predict sites prone to electrophilic or nucleophilic attacks. The pyrrole ring may show radical scavenging potential .

Solvent Effects :

  • Simulate solvation models (e.g., PCM) in ethanol or DMSO to assess solvent-dependent reactivity .

Basic: How to assess purity and stability under varying conditions?

Q. Methodological Answer :

HPLC Analysis : Use a C18 column (ACN/water gradient) to quantify impurities. Set acceptance criteria at ≤0.5% for any single impurity (USP guidelines) .

Stress Testing :

  • Thermal Stability : Heat at 40–60°C for 14 days; monitor degradation via TLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation of the enamide bond .

Spectroscopic Monitoring : Track carbonyl (1650–1700 cm⁻¹) and cyano (2200 cm⁻¹) groups via FTIR over time .

Advanced: How do structural features influence biological activity?

Q. Methodological Answer :

SAR Studies :

  • Compare with analogs (e.g., ) to isolate contributions of substituents. For example, replacing the propyl group with ethyl reduces steric hindrance but may lower membrane permeability .

Docking Simulations :

  • Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The methylsulfonyl group may form hydrogen bonds with active-site residues .

Morpholine Analogs :

  • Substitute the pyrrole with morpholine () to enhance solubility while retaining activity .

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